Ethyl 2-(4,5-dichloropyridin-2-YL)acetate
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Overview
Description
Ethyl 2-(4,5-dichloropyridin-2-YL)acetate is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.07 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 4 and 5, and an ethyl acetate group at position 2. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,5-dichloropyridin-2-YL)acetate typically involves the reaction of 2-chloro-4,5-dichloropyridine with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,5-dichloropyridin-2-YL)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl acetate group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include alcohols and amines.
Scientific Research Applications
Ethyl 2-(4,5-dichloropyridin-2-YL)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4,5-dichloropyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(4,5-dichloropyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-chloropyridin-2-YL)acetate: Lacks one chlorine atom, resulting in different reactivity and applications.
Ethyl 2-(5-chloropyridin-2-YL)acetate: Chlorine atom is positioned differently, affecting its chemical properties and uses.
Ethyl 2-(4,5-difluoropyridin-2-YL)acetate: Fluorine atoms replace chlorine atoms, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C9H9Cl2NO2 |
---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
ethyl 2-(4,5-dichloropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)4-6-3-7(10)8(11)5-12-6/h3,5H,2,4H2,1H3 |
InChI Key |
PFAZEAUJKPEQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=N1)Cl)Cl |
Origin of Product |
United States |
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